4-(3-Aminopropanoyl)-2-piperazinone hydrochloride
Description
Nomenclature and Classification
4-(3-Aminopropanoyl)-2-piperazinone hydrochloride represents a complex heterocyclic organic compound that belongs to the piperazinone family of chemical structures. The systematic nomenclature reflects the compound's intricate molecular architecture, which incorporates a piperazinone core structure modified with an aminopropanoyl substituent at the 4-position and stabilized as a hydrochloride salt. The compound bears the Chemical Abstracts Service registry number 1220033-48-6, providing definitive identification within chemical databases. The molecular formula C₇H₁₄ClN₃O₂ indicates the presence of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, with a calculated molecular weight of 207.66 grams per mole.
The structural classification places this compound within the broader category of substituted piperazinones, which are characterized by the presence of a six-membered ring containing two nitrogen atoms in the 1,4-positions with a ketone functionality incorporated into the ring system. The aminopropanoyl substituent introduces additional functional group complexity, creating a molecule that bridges multiple chemical classes including amides, ketones, and heterocyclic amines. The hydrochloride salt formation represents a common pharmaceutical modification strategy employed to enhance the stability and solubility characteristics of nitrogen-containing organic compounds.
The compound's chemical identity is further confirmed by its MDL number MFCD13562050, which serves as an additional unique identifier in chemical databases. This systematic approach to nomenclature and classification ensures precise identification and communication within the scientific community, particularly important given the structural complexity and potential for isomerism within this class of compounds.
Historical Context and Discovery
The development of this compound emerges from the broader historical context of piperazine chemistry, which has evolved significantly since the initial introduction of piperazine as an anthelmintic drug in 1953. The piperazine scaffold has attracted considerable attention from medicinal chemists due to its broad spectrum of biological activity and flexible core structure that enables the design and synthesis of new bioactive compounds. The incorporation of piperazine moieties into pharmaceutical compounds represents an important synthetic strategy in drug discovery, driven by the scaffold's easy modifiability, water solubility, alkaline nature, and capacity for hydrogen bonding formation.
The synthetic methodology for preparing substituted piperazinones has been refined through decades of research, with particular advances in the synthesis of 2-piperazinones and related diaza-keto-cycloalkanes. The development of novel synthetic approaches, including the cyanohydrin acetate synthesis and related methodologies, has enabled the preparation of polysubstituted 2-keto-1,4-diazacycloalkanes under ambient conditions from readily available starting materials. These synthetic advances have facilitated access to increasingly complex piperazinone derivatives, including compounds like this compound.
The historical evolution of piperazine chemistry reflects the recognition of this scaffold's pharmaceutical potential, with piperazines and their derivatives present in various potent marketed drugs including human immunodeficiency virus protease inhibitors, calcium antagonists, antibiotics, and cerebrocardiac vascular drugs. This historical foundation has established the scientific basis for continued exploration of novel piperazine derivatives, leading to the development of specialized compounds such as this compound.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry extends beyond its individual properties to encompass its role as a representative of the broader piperazine derivative class. Piperazine scaffolds are recognized as a group of heterocyclic compounds with significant pharmacological values, demonstrating remarkable versatility in pharmaceutical chemistry applications. The flexible heterogeneous nature of these compounds enables them to exhibit various biological roles, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and antiviral activities.
From an organic chemistry perspective, the compound exemplifies the sophisticated structural modifications achievable within heterocyclic frameworks. The presence of multiple nitrogen atoms, combined with carbonyl functionalities and the potential for salt formation, creates a molecule with diverse chemical reactivity patterns. The piperazinone core provides a rigid scaffold that can accommodate various substituents while maintaining structural integrity, making it an attractive building block for synthetic chemists developing complex organic molecules.
Table 1: Key Physicochemical Properties of Related Piperazine Compounds
| Compound Type | Molecular Weight Range | Key Functional Groups | Typical Applications |
|---|---|---|---|
| Simple Piperazines | 86-200 g/mol | Diamine ring | Anthelmintic agents |
| Piperazinones | 100-300 g/mol | Ketone, amine | Synthetic intermediates |
| Substituted Derivatives | 150-500 g/mol | Variable | Pharmaceutical compounds |
| Hydrochloride Salts | +36.5 g/mol increase | Chloride ion | Enhanced stability |
The medicinal chemistry significance of this compound class is underscored by the extensive research efforts focused on the therapeutic profile of piperazine synthons for different biological targets. The incorporation of piperazine moieties into drug design represents a well-established strategy for developing compounds with improved pharmacological properties, including enhanced bioavailability, target selectivity, and therapeutic efficacy. The aminopropanoyl substituent in this compound introduces additional structural features that may confer specific binding properties or metabolic characteristics relevant to pharmaceutical applications.
Table 2: Structural Classification of Piperazine-Based Compounds
| Structural Class | Core Features | Nitrogen Position | Substituent Types |
|---|---|---|---|
| Basic Piperazines | Six-membered ring | 1,4-dinitrogen | Alkyl, aryl groups |
| Piperazinones | Ring ketone | Variable | Carbonyl incorporation |
| Acylated Derivatives | Amide linkages | N-substitution | Propanoyl, acetyl groups |
| Salt Forms | Ionic associations | Protonated nitrogen | Chloride, sulfate, citrate |
Properties
IUPAC Name |
4-(3-aminopropanoyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-2-1-7(12)10-4-3-9-6(11)5-10;/h1-5,8H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNJBJIEJCQCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-48-6 | |
| Record name | 2-Piperazinone, 4-(3-amino-1-oxopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropanoyl)-2-piperazinone hydrochloride typically involves the reaction of piperazine with 3-aminopropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropanoyl)-2-piperazinone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-(3-Aminopropanoyl)-2-piperazinone hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropanoyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-(3-Aminopropanoyl)-2-piperazinone hydrochloride and related piperazinone derivatives:
Key Observations :
- The target compound distinguishes itself via the 3-aminopropanoyl side chain, which introduces a primary amine and a flexible three-carbon linker. This contrasts with (+)-Nutlin-3’s bulky imidazole substituent or the branched alkyl group in 4-(2-Amino-3-methylbutanoyl)-2-piperazinone .
- The hydrochloride salt is a common feature, enhancing aqueous solubility compared to non-ionic analogs .
Oxidation Behavior:
- RuO₄-Induced Oxidation: 4-(3-Aminopropanoyl)-2-piperazinone shares reactivity patterns with other N-substituted piperazinones. For example, RuO₄ oxidizes 2-piperazinone derivatives at endocyclic and exocyclic N-α-C-H bonds, yielding oxygenated products like diformamides. However, 1,4-dibenzyl-2,3-piperazinedione derivatives are inert under similar conditions, highlighting the influence of substituents on reactivity .
- Regioselectivity : The statistically corrected regioselectivity (endocyclic/exocyclic) for RuO₄ oxidation of related compounds (e.g., 1,4-dibenzylpiperazine) is 1.2–1.3, suggesting moderate preference for endocyclic attack .
Solubility and Physicochemical Properties
- (+)-Nutlin-3: Soluble in organic solvents (e.g., DMSO, ethanol: ~14–20 mg/mL) but poorly soluble in aqueous buffers without cosolvents .
- 1-Methyl-2-piperazinone HCl: Higher aqueous solubility than non-methylated analogs due to reduced steric hindrance .
Biological Activity
4-(3-Aminopropanoyl)-2-piperazinone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazinone structure, which is known for its versatility in drug design. The presence of an amino acid moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. It may exhibit the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Some studies have shown that it can induce apoptosis in cancer cells, suggesting potential use in cancer therapy.
- Neuroprotective Effects : There is evidence to suggest that this compound may protect neuronal cells from oxidative stress.
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
-
Antimicrobial Studies :
- A study demonstrated that the compound exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent.
- Anticancer Research :
- Neuroprotective Studies :
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed promising results regarding the compound's efficacy compared to standard antibiotics.
- Case Study 2 : In animal models of cancer, treatment with the compound resulted in reduced tumor size and increased survival rates compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(3-Aminopropanoyl)-2-piperazinone hydrochloride, and how can reaction conditions be optimized?
Answer: The synthesis of 2-piperazinone derivatives often involves N–H insertion reactions (e.g., using diazo compounds) or condensation reactions with carboxylic acid derivatives. For example:
- N–H insertion : highlights a method for synthesizing 2-piperazinone via N–H insertion, which can be adapted by introducing the 3-aminopropanoyl group through acylation post-cyclization.
- Condensation : As seen in praziquantel synthesis (), 2-piperazinone intermediates react with substituted benzoic acids. For the target compound, coupling 2-piperazinone with 3-aminopropanoic acid derivatives (e.g., activated esters) under basic conditions may yield the desired product.
Q. Optimization factors :
- Catalysts : Use coupling agents like EDC/HOBt for amide bond formation.
- Temperature : Moderate heating (40–60°C) improves reaction kinetics without degrading sensitive groups.
- Purification : Recrystallization from ethanol or DMSO () or column chromatography () ensures purity ≥98%.
Q. Reference :
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
Answer:
- Solubility : The compound is highly soluble in DMSO (14 mg/mL) and ethanol (20 mg/mL) but poorly soluble in aqueous buffers (0.12 mg/mL in 1:7 ethanol:PBS). Pre-dissolve in organic solvents before diluting into aqueous media ().
- Storage : Store as a crystalline solid at -20°C ; stable for ≥4 years. Avoid repeated freeze-thaw cycles.
Critical note : Aqueous solutions degrade within 24 hours; prepare fresh buffers for biological assays.
Q. Reference :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve tautomerism or rotational isomers (common in piperazinones) using deuterated DMSO or CDCl3. For example, reports δ 3.34–3.30 ppm (q, J = 7.9 Hz) for piperazinone protons.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1611–1697 cm⁻¹ ().
- Mass Spectrometry : ESI-MS can detect [M+H]+ ions (e.g., m/z 463 for related compounds in ).
Q. Reference :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-piperazinone derivatives?
Answer: Discrepancies in IC50 values (e.g., reports a 150-fold difference in p53-Mdm2 inhibition between enantiomers) may arise from:
- Assay conditions : pH, temperature, and reducing agents (e.g., DTT) can alter protein-compound interactions ().
- Cell-line variability : Use isogenic cell lines to control for genetic background effects.
- Compound stability : Validate stock solutions via HPLC before assays ().
Mitigation strategy : Include (±)-nutlin-3 as a positive/negative control () and replicate experiments across independent labs.
Q. Reference :
Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of 4-(3-Aminopropanoyl)-2-piperazinone derivatives?
Answer:
- Molecular docking : Predict binding modes to targets like Mdm2 or sigma receptors ().
- SAR libraries : Synthesize analogs with modified acyl groups (e.g., 4-methylbenzyl in ) and compare bioactivity.
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., the aminopropanoyl side chain’s NH group).
Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics or radioligand displacement assays ().
Q. Reference :
Q. How do electronic effects of N-substituents influence the reactivity of 2-piperazinone derivatives in oxidation or coupling reactions?
Answer:
- Oxidation susceptibility : Electron-rich N-substituents (e.g., benzyl groups) increase susceptibility to RuO4-catalyzed oxidation (). For the target compound, the 3-aminopropanoyl group may stabilize intermediates via intramolecular H-bonding.
- Coupling reactions : Bulky substituents reduce reaction rates. Use microwave-assisted synthesis to enhance efficiency.
Case study : synthesizes 4-(4-methoxybenzyl)-2-piperazinone, where the methoxy group stabilizes intermediates via resonance.
Q. Reference :
Q. What strategies are recommended for analyzing the environmental impact of this compound in biological systems?
Answer:
- Metabolic profiling : Use LC-MS/MS to identify metabolites in liver microsomes.
- Toxicity screening : Assess mitochondrial membrane potential (ΔΨm) in cell lines (e.g., HEK293) using JC-1 dye.
- Environmental fate studies : Measure biodegradation in soil/water systems via HPLC-UV ().
Key factor : The compound’s logP (-0.8 to -0.4, similar to ) suggests low bioaccumulation risk.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
